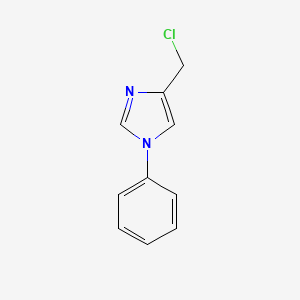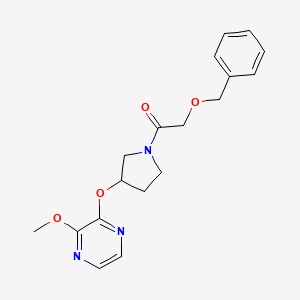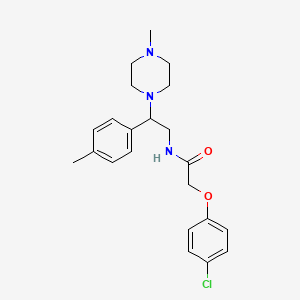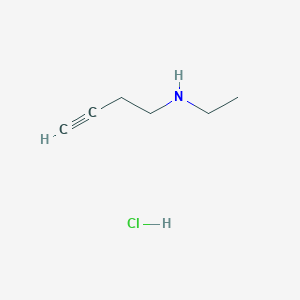
2-(3,5-Dichlorophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1153550-23-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-(3,5-dichlorophenoxy)benzaldehyde . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dichlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(3,5-Dichlorophenoxy)benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 267.11 .Scientific Research Applications
Enzymatic Catalysis : Benzaldehyde derivatives, including those related to 2-(3,5-Dichlorophenoxy)benzaldehyde, have been studied for their roles in enzymatic reactions. For instance, benzaldehyde lyase has been explored for catalyzing the formation and cleavage of benzoin derivatives, indicating potential applications in bio-catalysis and organic synthesis (Kühl et al., 2007).
Synthesis of Epoxy-Amides : Research involving the reaction of benzaldehyde and its derivatives with stabilized sulfur ylides highlights the potential for synthesizing epoxy-amides, which are valuable in various chemical syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).
Organic Synthesis : Studies have shown that benzaldehydes, similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, can react with azomethine ylides to produce useful intermediates for organic synthesis (Moshkin & Sosnovskikh, 2013).
Spectroscopic Characterization : There has been research on diazodibenzyloxy derivatives, which includes studies on structures like 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde. These studies focus on the spectroscopic characterization of such compounds, indicating their relevance in material sciences and chemistry (Samad, Chawishli, & Hussein, 2015).
Catalysis and Chemical Synthesis : Research into sterically hindered selenoether ligands, which involve benzaldehyde derivatives, suggests applications in catalysis, particularly in facilitating Suzuki–Miyaura coupling reactions (Kumar et al., 2014).
Synthesis of Amorfrutins : 3,5-Dimethoxy-benzaldehyde, a compound structurally related to 2-(3,5-Dichlorophenoxy)benzaldehyde, was used in synthesizing amorfrutins A and B, demonstrating its utility in medicinal chemistry (Brandes et al., 2020).
Magnetic Properties : The synthesis and study of metal-organic frameworks involving derivatives of benzaldehyde, like 3,5-dichloro-2-hydroxy-benzaldehyde, are critical in understanding the magnetic properties of these complexes, with implications for materials science (Zhang et al., 2013).
Photolysis Studies : Research has been conducted on the thermal decomposition and photolysis of compounds similar to 2-(3,5-Dichlorophenoxy)benzaldehyde, which is significant in understanding the chemical kinetics and reaction mechanisms of these compounds (Koo & Schuster, 1977).
Safety and Hazards
The compound is considered hazardous and has several safety warnings associated with it. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This makes telomerase an important target for cancer chemotherapy .
Mode of Action
2-(3,5-Dichlorophenoxy)benzaldehyde interacts with telomerase, leading to its inhibition
Biochemical Pathways
The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde affects the telomere length maintenance pathway . As a result of this inhibition, telomeres shorten over time, which can lead to cellular senescence or apoptosis, thereby limiting the proliferation of cancer cells .
Result of Action
The inhibition of telomerase by 2-(3,5-Dichlorophenoxy)benzaldehyde leads to telomere erosion . This erosion can cause growth arrest, limiting the ability of cancer cells to divide and proliferate . This makes 2-(3,5-Dichlorophenoxy)benzaldehyde a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
2-(3,5-dichlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDUXSMMBFRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)
![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)
![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)







![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)